Pratol Pratol Pratol is a natural product found in Hedysarum polybotrys, Fordia cauliflora, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 487-24-1
VCID: VC21348658
InChI: InChI=1S/C16H12O4/c1-19-12-5-2-10(3-6-12)15-9-14(18)13-7-4-11(17)8-16(13)20-15/h2-9,17H,1H3
SMILES:
Molecular Formula: C16H12O4
Molecular Weight: 268.26 g/mol

Pratol

CAS No.: 487-24-1

Cat. No.: VC21348658

Molecular Formula: C16H12O4

Molecular Weight: 268.26 g/mol

* For research use only. Not for human or veterinary use.

Pratol - 487-24-1

CAS No. 487-24-1
Molecular Formula C16H12O4
Molecular Weight 268.26 g/mol
IUPAC Name 7-hydroxy-2-(4-methoxyphenyl)chromen-4-one
Standard InChI InChI=1S/C16H12O4/c1-19-12-5-2-10(3-6-12)15-9-14(18)13-7-4-11(17)8-16(13)20-15/h2-9,17H,1H3
Standard InChI Key SQVXWIUVAILQRH-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3)O

Chemical Properties and Structure

Pratol possesses a characteristic flavone structure with specific modifications. The chemical properties of pratol are summarized in Table 1.

Table 1: Chemical Properties of Pratol

PropertyDescription
Chemical Name7-hydroxy-2-(4-methoxyphenyl)-4H-chromen-4-one
Synonyms7-Hydroxy-4'-methoxyflavone, 7-hydroxy-2-(4-methoxyphenyl)chromen-4-one
Molecular FormulaC₁₆H₁₂O₄
Molecular Weight268.2641 g/mol
CAS Number487-24-1
European Community Number207-653-2
StereochemistryAchiral
SMILESCOC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(O)C=C3
InChIKeySQVXWIUVAILQRH-UHFFFAOYSA-N

Structurally, pratol features a hydroxyl group at position 7 and a methoxy group at position 4', which contributes to its unique biological properties . The compound has no stereocenters and exhibits no optical activity .

Natural Sources

Pratol has been isolated from various plant species, primarily from the Fabaceae family. The main natural sources of pratol include:

  • Trifolium pratense (Red clover) - One of the primary sources where pratol was first identified

  • Caragana microphylla - Another significant source of pratol

  • Hedysarum polybotrys - Contains detectable amounts of pratol

  • Fordia cauliflora - Has been reported to contain pratol

These plants have long histories of use in traditional medicine systems for various health conditions, which initially prompted investigation into their bioactive constituents including pratol.

Biological Activities

Effects on Melanogenesis

One of the most thoroughly researched activities of pratol is its effect on melanogenesis. Studies conducted on B16F10 melanoma cells have shown that pratol significantly enhances melanin production and tyrosinase activity without exhibiting cytotoxicity .

Research has demonstrated that pratol at concentrations of 6.25-50 μM increases melanin content in a dose-dependent manner, with 50 μM pratol resulting in approximately 208.7% increase in melanin content compared to control cells . Table 2 summarizes these findings.

Table 2: Effects of Pratol on Melanin Production and Cell Viability in B16F10 Cells

Concentration (μM)Melanin Content (%)Cell Viability (%)
6.2599.2101.0
12.5108.999.2
25176.292.1
50208.788.4

The melanogenic effect of pratol is attributed to its ability to enhance the expression of melanogenic enzymes, including tyrosinase, tyrosinase-related protein-1 (TRP-1), and tyrosinase-related protein-2 (TRP-2), through increased expression of microphthalmia-associated transcription factor (MITF) .

Anti-inflammatory Properties

Pratol exhibits significant anti-inflammatory activity in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. The compound effectively reduces the production of pro-inflammatory mediators including nitric oxide (NO) and prostaglandin E2 (PGE2) without cytotoxicity .

Additionally, pratol inhibits the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are key enzymes in inflammatory responses. It also reduces the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6) .

The anti-inflammatory mechanism of pratol involves inhibition of nuclear factor kappa B (NF-κB) activation by reducing p65 phosphorylation and protecting inhibitory factor kappa B alpha (IκBα) from degradation .

Other Biological Activities

Beyond its effects on melanogenesis and inflammation, pratol has been investigated for other potential biological activities:

  • Anti-ischemic effects - Early investigations suggest potential protective effects against ischemic injury, although more research is needed in this area

  • HIV-1 integrase inhibition - Pratol has been studied in the context of inhibitory activity against HIV-1 integrase

  • HIV-1 protease inhibition - Research has explored pratol's potential in inhibiting HIV-1 protease

Molecular Mechanisms of Action

The biological activities of pratol are mediated through several molecular pathways. For its melanogenic effects, pratol primarily acts through:

  • Activation of mitogen-activated protein kinase (MAPK) pathways:

    • Increases phosphorylation of p38 MAPK

    • Enhances JNK phosphorylation

    • Activates ERK signaling

  • Modulation of protein kinase A (PKA) pathway:

    • Pratol-induced melanogenesis is reversed by H89, a specific PKA inhibitor, suggesting PKA involvement

  • Interference with AKT phosphorylation:

    • Pratol suppresses p-AKT expression, which normally inhibits melanogenesis

For its anti-inflammatory effects, pratol operates through:

  • NF-κB pathway inhibition:

    • Reduces p65 phosphorylation

    • Protects IκBα from degradation

    • Downregulates pro-inflammatory gene expression

  • Suppression of inflammatory enzyme expression:

    • Reduces iNOS expression

    • Decreases COX-2 levels

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